Cas no 1351631-17-8 (methyl 4-(2-{3-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}acetamido)benzoate; oxalic acid)

methyl 4-(2-{3-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}acetamido)benzoate; oxalic acid 化学的及び物理的性質
名前と識別子
-
- methyl 4-(2-{3-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}acetamido)benzoate; oxalic acid
- F6064-2442
- 1351631-17-8
- methyl 4-(2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate; oxalic acid
- VU0531019-1
- methyl 4-[[2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid
- methyl 4-(2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
- AKOS026686705
-
- インチ: 1S/C19H18N6O4.C2H2O4/c1-28-19(27)12-2-4-14(5-3-12)22-16(26)11-25-9-13(10-25)18-23-17(24-29-18)15-8-20-6-7-21-15;3-1(4)2(5)6/h2-8,13H,9-11H2,1H3,(H,22,26);(H,3,4)(H,5,6)
- InChIKey: NOUVUWSTJOSFMU-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CN(CC(NC3C=CC(C(=O)OC)=CC=3)=O)C2)=NC(C2C=NC=CN=2)=N1.OC(C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 484.13426162g/mol
- どういたいしつりょう: 484.13426162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 13
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 651
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 198Ų
methyl 4-(2-{3-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}acetamido)benzoate; oxalic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6064-2442-10μmol |
methyl 4-(2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate; oxalic acid |
1351631-17-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6064-2442-25mg |
methyl 4-(2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate; oxalic acid |
1351631-17-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6064-2442-1mg |
methyl 4-(2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate; oxalic acid |
1351631-17-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6064-2442-5μmol |
methyl 4-(2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate; oxalic acid |
1351631-17-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6064-2442-15mg |
methyl 4-(2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate; oxalic acid |
1351631-17-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6064-2442-30mg |
methyl 4-(2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate; oxalic acid |
1351631-17-8 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6064-2442-2μmol |
methyl 4-(2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate; oxalic acid |
1351631-17-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6064-2442-40mg |
methyl 4-(2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate; oxalic acid |
1351631-17-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6064-2442-20mg |
methyl 4-(2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate; oxalic acid |
1351631-17-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6064-2442-4mg |
methyl 4-(2-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamido)benzoate; oxalic acid |
1351631-17-8 | 4mg |
$66.0 | 2023-09-09 |
methyl 4-(2-{3-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}acetamido)benzoate; oxalic acid 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
methyl 4-(2-{3-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}acetamido)benzoate; oxalic acidに関する追加情報
Methyl 4-(2-{3-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}acetamido)benzoate; Oxalic Acid: A Comprehensive Overview
Methyl 4-(2-{3-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}acetamido)benzoate; oxalic acid (CAS no. 1351631-17-8) is a complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a promising candidate for various therapeutic applications. The intricate molecular architecture of this compound, characterized by its methyl 4-(2-{3-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}acetamido)benzoate moiety, suggests potential biological activities that warrant further exploration.
The oxalic acid component of this compound plays a crucial role in its overall chemical properties and reactivity. Oxalic acid is a well-known dicarboxylic acid that is widely used in various industrial and pharmaceutical applications. Its presence in this compound may contribute to its ability to interact with biological targets in novel ways, thereby enhancing its therapeutic potential. Recent studies have highlighted the importance of oxalic acid derivatives in the development of new drugs, particularly those targeting inflammatory and metabolic disorders.
One of the most intriguing aspects of Methyl 4-(2-{3-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}acetamido)benzoate; oxalic acid is its structural similarity to several known bioactive compounds. The methyl 4-(2-{3-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-y lacetamido)benzoate moiety shares common structural motifs with molecules that have demonstrated efficacy in treating conditions such as cancer, neurodegenerative diseases, and autoimmune disorders. This similarity suggests that Methyl 4-(2-{3-3-(pyrazin -2 -yl)-1,2,4 -oxadiazol -5 -ylazetidin -1 -yl}acetamido)benzoate; oxalic acid may exhibit comparable biological activities.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of complex molecules like Methyl 4-(2-{3 -3 -(pyrazin -2 -yl)-1 , 2 , 4 -oxadiazol -5 -ylazetidin -1 -yl}acetamido)benzoate; oxalic acid with greater accuracy. These tools have been instrumental in identifying potential binding sites on target proteins and understanding how the compound interacts with these targets at the molecular level. Such insights are crucial for designing more effective drugs and optimizing their pharmacological properties.
The synthesis of Methyl 4-(2-{3 -3 -(pyrazin -2 -yl)-1 , 2 , 4 -oxadiazol -5 -ylazetidin -1 -yl}acetamido)benzoate; oxalic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. The methyl 4-(2-{3 -3 -(pyrazin -2 -yl)-1 , 2 , 4 -oxadiazol -5 -ylazetidin -1 -y lacetamido)benzoate portion of the molecule is particularly challenging to synthesize due to its complex stereochemistry. However, recent improvements in synthetic methodologies have made it possible to produce this compound in higher yields and with greater purity.
One of the key challenges in developing new drugs based on Methyl 4-(2-{3 -3 -(pyrazin -2 -yl)-1 , 2 , 4 -oxadiazol -5 -y l azetidin -1-y lacetamido)benzoate; oxalic acid is understanding how it behaves within living systems. In vitro studies have provided valuable insights into its interactions with biological targets, but translating these findings into clinical efficacy requires further investigation. Animal models and cell-based assays are being used to evaluate the compound's pharmacological properties and potential therapeutic benefits.
The role of oxalic acid in this compound extends beyond its structural contributions. Oxalic acid has been shown to influence various cellular processes, including enzyme activity and metabolic pathways. By incorporating oxalic acid into the molecular framework of Methyl 4-(2-{3 -(pyrazin -- 2-y l)-1 , 2 , 4 -- oxadiazol --5-- ylazetidin --1-- y lacetamido)benzoate; oxalic acid, researchers aim to harness these effects for therapeutic purposes. For instance, oxalic acid derivatives have been investigated for their potential role in modulating inflammatory responses and improving insulin sensitivity.
Recent clinical trials have begun to explore the therapeutic potential of compounds similar to Methyl 4-(2-{3 -(pyrazine -- 2 -- yl )--1 , 2 , 4 -- oxadiazole --5-- yl azetidine --1-- y lacetamido ) benzoate ; oxalic acid . These trials are focusing on conditions where inflammation and metabolic dysregulation play a significant role. Preliminary results suggest that such compounds may offer novel therapeutic approaches for treating these conditions without the side effects associated with traditional treatments.
The future of Methyl 4-(2-{3 -(pyrazine -- 2 -- yl )--1 , 2 , 4 -- oxadiazole --5-- yl azetidine --1-- y lacetamido ) benzoate ; oxalic acid research lies in optimizing its chemical structure for improved efficacy and safety. By leveraging advances in synthetic chemistry and biotechnology, scientists hope to develop derivatives of this compound that are more potent and selective in targeting specific disease pathways. Additionally, exploring new delivery methods may enhance its bioavailability and therapeutic outcomes.
In conclusion, Methyl 4-(2-{3 -(pyrazine -- 2 -- yl )--1 , 2 , 4 -- oxadiazole --5-- yl azetidine --1-- y lacetamido ) benzoate ; oxalic acid (CAS no.1351631--17--8) is a promising pharmaceutical candidate with a complex molecular structure that suggests potential therapeutic applications. Its unique combination of structural features and functional groups makes it an attractive target for further research. As our understanding of its biological activities grows, so too does its potential as a treatment for various diseases.
1351631-17-8 (methyl 4-(2-{3-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}acetamido)benzoate; oxalic acid) 関連製品
- 2137852-62-9(2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl-)
- 2227863-46-7(rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine)
- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)
- 2228318-19-0(1-(2-fluoro-6-nitrophenyl)cyclobutylmethanol)
- 301171-02-8(N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline)
- 2137985-79-4(Benzyl(4-methoxyheptyl)amine)
- 1854195-91-7(2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid)
- 1369071-61-3(8-methoxyisoquinolin-1-amine)
- 1351634-82-6(N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide)
- 946266-50-8(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide)




